molecular formula C11H15NS B13190983 N-cyclobutyl-2-(methylsulfanyl)aniline

N-cyclobutyl-2-(methylsulfanyl)aniline

Cat. No.: B13190983
M. Wt: 193.31 g/mol
InChI Key: ORKQNDKZUYFEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring

Preparation Methods

The synthesis of N-cyclobutyl-2-(methylsulfanyl)aniline typically involves the reaction of cyclobutylamine with 2-chloromethylthiobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-cyclobutyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclobutyl-2-(methylsulfanyl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclobutyl-2-(methylsulfanyl)aniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-cyclobutyl-2-methylsulfanylaniline

InChI

InChI=1S/C11H15NS/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3

InChI Key

ORKQNDKZUYFEPB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.